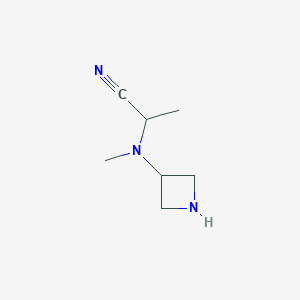

2-(Azetidin-3-yl(methyl)amino)propanenitrile

説明

BenchChem offers high-quality 2-(Azetidin-3-yl(methyl)amino)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl(methyl)amino)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[azetidin-3-yl(methyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(3-8)10(2)7-4-9-5-7/h6-7,9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPSQNNINFBDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 2-(Azetidin-3-yl(methyl)amino)propanenitrile

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is perpetual. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as bioisosteric replacements for larger rings and as building blocks that can impart desirable pharmacokinetic characteristics to drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific, yet underexplored, azetidine derivative: 2-(Azetidin-3-yl(methyl)amino)propanenitrile .

This molecule uniquely combines the strained azetidine ring, a secondary amine, and a nitrile functional group, presenting a fascinating subject for chemical and pharmacological exploration. The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, offers a unique reactivity profile, distinct from both the more strained aziridines and the less strained pyrrolidines.[3] The aminonitrile portion, a key structural motif in many bioactive compounds, further enhances the potential of this molecule as a versatile intermediate and a pharmacologically active agent in its own right.[4][5]

This document, intended for researchers, scientists, and drug development professionals, will delve into the predicted physicochemical and chemical properties of 2-(Azetidin-3-yl(methyl)amino)propanenitrile, propose a robust synthetic strategy, and discuss its potential reactivity and applications, all grounded in established chemical principles and data from analogous structures.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Justification and Key Considerations |

| Molecular Formula | C₇H₁₃N₃ | Derived from the molecular structure. |

| Molecular Weight | 139.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Many small, non-crystalline amines and nitriles are liquids at room temperature. |

| Boiling Point | > 200 °C (with potential decomposition) | The presence of polar amino and nitrile groups, along with the azetidine ring, will lead to a relatively high boiling point. The thermal stability of the strained azetidine ring at high temperatures is a consideration. |

| Solubility | Soluble in water and polar organic solvents | The amino and nitrile groups are capable of hydrogen bonding, suggesting good solubility in protic solvents like water and alcohols. Solubility is also expected in polar aprotic solvents like DMSO and DMF. |

| pKa (most basic) | ~9-10 | The secondary amine on the azetidine ring is expected to be the most basic site. The pKa of azetidine itself is 11.29, and while the electron-withdrawing effect of the nitrile group may slightly reduce the basicity, it is not expected to be a dramatic effect. |

| LogP | < 1 | The high polarity imparted by the two amino groups and the nitrile functionality suggests a low octanol-water partition coefficient, indicating hydrophilicity. |

Proposed Synthesis: A Modular and Efficient Approach

A logical and efficient synthesis of 2-(Azetidin-3-yl(methyl)amino)propanenitrile can be envisioned through a reductive amination pathway, a robust and widely used method for the formation of C-N bonds. This proposed multi-step synthesis leverages commercially available or readily accessible starting materials.

Caption: Proposed synthetic pathway for 2-(Azetidin-3-yl(methyl)amino)propanenitrile.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Boc-azetidin-3-one

-

To a solution of azetidin-3-ol in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction and purify the resulting N-Boc-azetidin-3-ol.

-

Dissolve the N-Boc-azetidin-3-ol in dichloromethane and add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction and purify the crude product by flash column chromatography to yield N-Boc-azetidin-3-one.

Step 2: Synthesis of N-methylazetidin-3-amine

-

Dissolve N-Boc-azetidin-3-one in a chlorinated solvent like 1,2-dichloroethane.

-

Add a solution of methylamine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise and stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-N-methylazetidin-3-amine by column chromatography.

-

Dissolve the purified product in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in an alcohol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain N-methylazetidin-3-amine, likely as a salt.

Step 3: Synthesis of 2-(Azetidin-3-yl(methyl)amino)propanenitrile

-

To a solution of N-methylazetidin-3-amine in a suitable solvent (e.g., a mixture of water and methanol), add acetaldehyde.

-

Cool the mixture in an ice bath and add a solution of a cyanide source, such as potassium cyanide (KCN), dropwise, while maintaining a slightly acidic pH with an acid like acetic acid.

-

Allow the reaction to stir at room temperature until completion.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate to yield the crude product.

-

Purify 2-(Azetidin-3-yl(methyl)amino)propanenitrile by column chromatography or distillation under reduced pressure.

Chemical Reactivity: The Interplay of a Strained Ring and Functional Groups

The chemical reactivity of 2-(Azetidin-3-yl(methyl)amino)propanenitrile is dominated by the interplay between the strained azetidine ring and the nucleophilic secondary amine.

Caption: Key reactive sites of 2-(Azetidin-3-yl(methyl)amino)propanenitrile.

Azetidine Ring-Opening Reactions

The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles.[3][6] Protonation or alkylation of the azetidine nitrogen increases the ring strain and facilitates nucleophilic attack at one of the ring carbons, leading to the formation of a γ-substituted amine. This reactivity can be harnessed for the synthesis of more complex acyclic or larger heterocyclic structures.

Reactions at the Secondary Amino Group

The secondary amine is a nucleophilic center and will readily undergo common amine reactions such as N-alkylation and N-acylation.[6] These transformations allow for the straightforward diversification of the molecule, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities. Hydrolysis under acidic or basic conditions will yield the corresponding carboxylic acid or amide.[7] Reduction of the nitrile, for example with lithium aluminum hydride, will produce a primary amine, leading to a diamine structure.

Spectroscopic Analysis: Predicting the Signature Signals

While experimental spectra for the title compound are not available, we can predict the key spectroscopic features based on the analysis of similar structures.

¹H NMR Spectroscopy

-

Azetidine Ring Protons: The protons on the four-membered ring are expected to appear as complex multiplets in the upfield region, likely between 2.0 and 4.0 ppm.

-

Methyl Group on Nitrogen: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected, likely in the range of 2.2-2.5 ppm.

-

Propanenitrile Protons: The methine proton (CH) adjacent to the nitrile and the amino group will likely be a quartet around 3.5-4.0 ppm, coupled to the adjacent methyl group. The methyl group of the propanenitrile moiety will appear as a doublet around 1.3-1.6 ppm.

¹³C NMR Spectroscopy

-

Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group should appear around 35-45 ppm.

-

Nitrile Carbon: The characteristic signal for the nitrile carbon (C≡N) is expected to be in the downfield region, typically between 115 and 125 ppm.[8]

-

Propanenitrile Carbons: The methine carbon will be in the range of 45-55 ppm, while the methyl carbon will be further upfield, around 15-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretch may be observed.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be present below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2200-2260 cm⁻¹.[8]

Mass Spectrometry

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 139.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitrile group, cleavage of the azetidine ring, and loss of methyl groups.

Potential Applications in Drug Discovery

The unique combination of the azetidine ring and the aminonitrile functionality in 2-(Azetidin-3-yl(methyl)amino)propanenitrile suggests several promising avenues for its application in drug discovery.

-

CNS-Active Agents: The azetidine scaffold is found in several CNS-active compounds, and its rigid nature can help in optimizing binding to specific receptor subtypes.[1] The aminonitrile moiety can also contribute to interactions with biological targets.

-

Enzyme Inhibitors: Aminonitriles are known to act as inhibitors of various enzymes, particularly proteases.[5] The azetidine ring can serve as a scaffold to present the aminonitrile warhead in a specific orientation for optimal enzyme inhibition.

-

Antibacterial and Antiviral Agents: Both azetidine-containing compounds and aminonitriles have demonstrated antimicrobial and antiviral activities.[5][9] This dual-functionality makes the title compound an interesting starting point for the development of novel anti-infective agents.

Conclusion and Future Directions

2-(Azetidin-3-yl(methyl)amino)propanenitrile represents a novel and intriguing molecular scaffold with significant potential for medicinal chemistry and drug discovery. While this guide has provided a predictive overview of its properties and a plausible synthetic route, experimental validation is the crucial next step. The synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity, will undoubtedly provide valuable insights and could pave the way for the development of new therapeutic agents. The versatility of its functional groups offers numerous opportunities for the creation of diverse chemical libraries, making it a valuable tool for the exploration of chemical space in the pursuit of innovative medicines.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of the American Chemical Society. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

-

Azetidine: Chemical Reactivity. YouTube. [Link]

-

Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. [Link]

-

Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme. [Link]

-

N-methylazetidin-3-amine. PubChem. [Link]

-

13C NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. Semantic Scholar. [https://www.semanticscholar.org/paper/13C-NMR-SPECTRAL-ANALYSIS-OF-c(-AMINONITRILES-Pihlaja-Mattinen/1206124564555038c9135a396288f614f8287661]([Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]

-

From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. National Institutes of Health. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

A Technical Guide to the Preliminary In-Vitro Toxicity Profiling of 2-(Azetidin-3-yl(methyl)amino)propanenitrile

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The early assessment of a drug candidate's toxicity is paramount to a streamlined and successful development pipeline. This guide provides a comprehensive, technically-grounded framework for establishing the preliminary in vitro toxicity profile of the novel compound, 2-(Azetidin-3-yl(methyl)amino)propanenitrile. As no public data currently exists for this specific molecule, this document outlines a tiered, mechanism-driven strategy based on established toxicological principles and regulatory guidelines. We will detail the rationale, experimental design, and data interpretation for a battery of assays focusing on cytotoxicity, genotoxicity, and potential organ-specific liabilities. This guide is intended for researchers, toxicologists, and drug development professionals to ensure a robust and scientifically valid initial safety assessment.

Introduction: The Compound and the Imperative for Early Safety Profiling

2-(Azetidin-3-yl(methyl)amino)propanenitrile is a novel small molecule featuring a strained azetidine ring and a propanenitrile moiety. The azetidine scaffold is of interest in medicinal chemistry for its ability to introduce three-dimensional complexity, while the nitrile group can be a key pharmacophore or a site of metabolic activity.[1][2] The principal toxicity of some aliphatic nitriles is believed to stem from the metabolic release of cyanide.[1] Therefore, a proactive and thorough in vitro toxicological evaluation is critical before advancing this compound to more complex and costly stages of development.

Early in vitro screening serves to:

-

Identify potential safety liabilities at a stage where chemical structures can be modified.

-

Reduce late-stage attrition of drug candidates.[3]

-

Minimize the use of animal testing by prioritizing compounds with the most promising safety profiles.[4][5]

-

Provide mechanistic insights into potential adverse effects.[6]

This guide adheres to the principles outlined in the OECD's Guidance Document on Good In Vitro Method Practices (GIVIMP) to ensure data quality and reproducibility.[7]

A Tiered Approach to In Vitro Toxicity Assessment

A structured, tiered approach is the most efficient method for preliminary toxicity profiling. This strategy begins with broad assessments of cell health and progresses to more specific, mechanistic, or organ-specific assays as needed.

Caption: Tiered workflow for in-vitro toxicity profiling.

Tier 1: Foundational Cytotoxicity Assessment

3.1 Rationale & Experimental Causality

The initial step is to determine the concentration at which the compound causes general cell death. This establishes a working concentration range for all subsequent, more sensitive assays. Relying on a single cytotoxicity endpoint can be misleading. For instance, a compound might not disrupt cell membrane integrity (measured by LDH release) but could severely impair mitochondrial function (measured by MTT). Therefore, a multi-parametric approach is essential for a trustworthy assessment.[8][9] We recommend using at least two assays based on different cellular mechanisms.[10]

3.2 Recommended Assays & Cell Lines

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[11][12]

-

LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[9][11]

-

Cell Lines: A human hepatoma cell line (e.g., HepG2 ) is a standard starting point due to its metabolic capabilities relevant to liver toxicity.[13][14] Additionally, a non-hepatic cell line (e.g., HEK293 ) should be included to assess general cytotoxicity versus liver-specific effects.

3.3 Data Presentation: Cytotoxicity Profile

Results should be summarized to provide a clear half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Assay | IC50 (µM) |

| 2-(Azetidin-3-yl(methyl)amino)propanenitrile | HepG2 | MTT | Experimental Value |

| 2-(Azetidin-3-yl(methyl)amino)propanenitrile | HepG2 | LDH | Experimental Value |

| 2-(Azetidin-3-yl(methyl)amino)propanenitrile | HEK293 | MTT | Experimental Value |

| Doxorubicin (Positive Control) | HepG2 | MTT | Experimental Value |

3.4 Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of 2-(Azetidin-3-yl(methyl)amino)propanenitrile in culture medium, ranging from a top concentration of 1000 µM down to ~0.5 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 or 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Genotoxicity and Mechanistic Insight

4.1 Rationale & Experimental Causality

Genotoxicity assessment is a critical regulatory requirement to identify compounds that can cause genetic damage, a potential precursor to cancer.[15] A standard battery of tests is required to cover different types of genetic damage.[16] A two-test in vitro battery, consisting of the Ames test for gene mutations and an in vitro micronucleus test for chromosomal damage, is now considered sufficient by many regulatory bodies for initial screening.[17][18][19]

Concurrently, assessing the induction of Reactive Oxygen Species (ROS) provides mechanistic insight.[20] Oxidative stress is a common pathway for cellular damage and can be a primary cause of both cytotoxicity and genotoxicity.[21]

4.2 Recommended Assays

-

Bacterial Reverse Mutation Assay (Ames Test): Detects compounds that cause gene mutations. It uses specific strains of Salmonella typhimurium or Escherichia coli and is a foundational, highly sensitive assay.[15][19]

-

In Vitro Mammalian Cell Micronucleus Test (MNvit): Identifies agents that cause structural or numerical chromosomal aberrations in mammalian cells (e.g., CHO or TK6 cells).[15][22] This test is crucial as it detects both clastogens (chromosome breaking agents) and aneugens (agents affecting chromosome number).[22]

-

Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS using fluorescent probes like DCFH-DA.[23][24] An increase in ROS suggests an oxidative stress mechanism of toxicity.[25]

Caption: Workflow for the core genotoxicity battery.

4.3 Detailed Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

-

Cell Culture: Culture a suitable mammalian cell line (e.g., L5178Y, CHO, or human peripheral blood lymphocytes) according to standard protocols.

-

Exposure: Treat cells with at least three concentrations of the test compound, with and without a metabolic activation system (S9 fraction). The highest concentration should induce approximately 55±5% cytotoxicity or be 10 mM, whichever is lower.[22] Include appropriate negative (vehicle) and positive (e.g., Mitomycin C without S9, Cyclophosphamide with S9) controls.

-

Treatment Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (continuous for 1.5-2.0 normal cell cycles) should be performed.

-

Harvest and Staining: After treatment and recovery, harvest the cells. If using a cytokinesis blocker like cytochalasin B, binucleated cells are scored. Stain the cells with a DNA-specific stain (e.g., acridine orange or DAPI).

-

Scoring: Using fluorescence microscopy, score at least 2000 cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of daughter cells.[22]

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Investigating Organ-Specific Toxicity

5.1 Rationale & Experimental Causality

If earlier tiers or the compound's structure suggest a specific organ liability, targeted assays are necessary. The liver (hepatotoxicity) and heart (cardiotoxicity) are common sites of drug-induced toxicity and warrant special attention.

-

Hepatotoxicity: The liver is the primary site of drug metabolism, making it susceptible to injury from reactive metabolites.[13] The HepG2 cell line is a widely used model for initial hepatotoxicity screening, though it has lower metabolic activity than primary human hepatocytes.[26][27]

-

Cardiotoxicity: Drug-induced cardiotoxicity is a leading cause of drug failure.[28] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model as they exhibit human-specific cardiac responses and can be used for both acute and chronic toxicity assessments.[29][30][31][32]

5.2 Recommended Assays

-

Hepatotoxicity Panel (HepG2 cells): In addition to basic cytotoxicity, assess markers like glutathione (GSH) depletion and ATP levels to probe for specific mechanisms of liver injury.[33]

-

Cardiotoxicity Assessment (hiPSC-CMs): Use platforms that can measure changes in beat rate, amplitude, and cellular impedance in real-time.[28][31] This can detect functional cardiotoxicity that may not be apparent in simple viability assays.

5.3 Data Presentation: Organ-Specific Toxicity

| Assay Type | Cell Model | Endpoint | Result |

| Hepatotoxicity | HepG2 | ATP Levels | e.g., Dose-dependent decrease |

| Hepatotoxicity | HepG2 | GSH Levels | e.g., No significant change |

| Cardiotoxicity | hiPSC-CMs | Beat Rate | e.g., Arrhythmic events at >10 µM |

| Cardiotoxicity | hiPSC-CMs | Cell Index (Impedance) | e.g., IC50 = X µM after 48h |

Integrated Analysis and Profile Summary

The final step is to synthesize the data from all tiers into a cohesive preliminary toxicity profile. This involves:

-

Correlating Data: Does the concentration causing genotoxicity overlap with the cytotoxic concentration? Is ROS generation observed at sub-cytotoxic levels?

-

Identifying Red Flags: A positive result in the Ames or micronucleus test is a significant red flag. Potent cytotoxicity (IC50 < 10 µM) in multiple cell lines is also a major concern.

-

Defining a Safety Margin: Compare the effective concentration (if known) with the toxic concentrations found in these assays to establish a preliminary in vitro therapeutic index.

-

Guiding Next Steps: The profile will determine if the compound is a "no-go," requires structural modification to mitigate liabilities, or is safe enough to proceed to more advanced in vivo studies.

This structured, multi-parametric approach provides a robust foundation for making informed decisions in the early stages of drug discovery, balancing scientific rigor with resource efficiency.

References

-

Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International. [Link]

-

Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). Cells. [Link]

-

Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Reinnervate. [Link]

-

In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. [Link]

-

A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

-

Updates to OECD in vitro and in chemico test guidelines. National Centre for the Replacement, Refinement & Reduction of Animals in Research. [Link]

-

Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. FDA. [Link]

-

Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. [Link]

-

High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology. [Link]

-

Assessment of the three-test genetic toxicology battery for groundwater metabolites. Regulatory Toxicology and Pharmacology. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

-

Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing. Circulation Research. [Link]

-

OECD Releases new Test Guidelines for NAMs in 2023. ICAPO. [Link]

-

Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. International Journal of Molecular Sciences. [Link]

-

Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

-

Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]

-

LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research. [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Antimicrobial Agents and Chemotherapy. [Link]

-

In Vitro ROS/RNS Assay. Cell Biolabs, Inc.[Link]

-

Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

-

OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

-

Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. ResearchGate. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

-

OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro. [Link]

-

Propionitrile. PubChem. [Link]

-

Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. ResearchGate. [Link]

-

An in-vitro toxicity testing - A reliable alternative to toxicity testing by reduction, replacement and refinement of animals. ResearchGate. [Link]

-

In Vitro Toxicology Testing. Charles River Laboratories. [Link]

-

Propionitrile. Wikipedia. [Link]

-

Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

-

Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]

-

In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology. [Link]

-

Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program (NTP). [Link]

-

Propanenitrile, 3-[amino]-. Pharos. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. [Link]

-

Azetidine. Wikipedia. [Link]

-

Aliphatic Nitriles. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]

- 6. Frontiers | In vitro Toxicity Testing in the Twenty-First Century [frontiersin.org]

- 7. oecd.org [oecd.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ç´°èå¢æ®/æ¯æ§æ¸¬å®è©¦è¬ï½ç´°è解æï½ãã©ã¤ããµã¤ã¨ã³ã¹ãï½è©¦è¬-å¯å£«ãã¤ã«ã åå ç´è¬ [labchem-wako.fujifilm.com]

- 11. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. reprocell.com [reprocell.com]

- 14. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 20. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 24. In Vitro ROS/RNS Assay [cellbiolabs.com]

- 25. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 27. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]

- 29. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. fda.gov [fda.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Azetidin-3-yl(methyl)amino)propanenitrile

A Senior Application Scientist's Perspective on Molecular Weight and Solubility Profiling for Drug Development

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount to their successful development. Small molecules, particularly those incorporating strained ring systems like azetidine, offer unique three-dimensional diversity and are of significant interest in medicinal chemistry. This guide provides an in-depth technical overview of the essential physicochemical properties of 2-(Azetidin-3-yl(methyl)amino)propanenitrile, with a focused exploration of its molecular weight and a comprehensive methodology for determining its solubility profile. As professionals in drug development, understanding these fundamental characteristics allows us to anticipate a compound's behavior in biological systems and to design robust formulation strategies.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs. We will delve into the theoretical and practical aspects of solubility, a critical determinant of a drug's bioavailability and ultimate therapeutic efficacy.[1][2][3]

Physicochemical Properties of 2-(Azetidin-3-yl(methyl)amino)propanenitrile

A foundational step in the characterization of any potential drug candidate is the determination of its fundamental physicochemical properties. These data points provide the initial framework for understanding the molecule's identity and behavior.

| Property | Value | Source |

| IUPAC Name | 2-(Azetidin-3-yl(methyl)amino)propanenitrile | - |

| CAS Number | 1491799-83-7 | [4] |

| Molecular Formula | C₇H₁₃N₃ | [4] |

| Molecular Weight | 139.20 g/mol | [4] |

The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][5] For a drug to be effective, it must first be in solution to be absorbed and reach its target in the body.[4][6] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to low and variable bioavailability, which can terminate an otherwise promising drug development program.[2][3] Therefore, a thorough understanding of a compound's solubility profile is not merely a data collection exercise but a critical step in risk mitigation and strategic planning.

The solubility of a compound is influenced by a variety of factors, including its molecular structure (polarity, size, and pKa), the properties of the solvent (pH, polarity), and external conditions like temperature and pressure.[2][7][8] For ionizable molecules, pH plays a particularly crucial role in determining solubility.[2]

Experimental Determination of Solubility: A Methodological Overview

There are two primary types of solubility that are assessed during drug discovery: kinetic and thermodynamic solubility.[4][9]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[9] It is a high-throughput screening method used early in discovery to quickly flag compounds with potential solubility issues.[5]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with the solid drug.[9][10] This measurement is more time- and resource-intensive but provides a more accurate and relevant value for later stages of development, such as formulation.[10][11]

The following sections provide detailed protocols for determining both the kinetic and thermodynamic aqueous solubility of 2-(Azetidin-3-yl(methyl)amino)propanenitrile.

Kinetic Solubility Determination by Turbidimetry

This method relies on the principle that as a compound precipitates out of solution, it forms particles that scatter light, leading to an increase in the turbidity of the solution.[12]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(Azetidin-3-yl(methyl)amino)propanenitrile in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution into a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[12]

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb light (e.g., 620 nm) using a microplate reader.[12]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO).

Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

-

Sample Preparation: Add an excess amount of solid 2-(Azetidin-3-yl(methyl)amino)propanenitrile to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][15]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific pH and temperature conditions.

Conclusion

The characterization of 2-(Azetidin-3-yl(methyl)amino)propanenitrile, beginning with its molecular weight and extending to a comprehensive analysis of its aqueous solubility, is a critical endeavor for its progression as a potential therapeutic agent. This guide has outlined both the foundational knowledge and the detailed experimental protocols necessary for this characterization. By employing these methodologies, researchers can generate high-quality, reliable data that will inform every subsequent stage of the drug development pipeline, from lead optimization and formulation to preclinical and clinical studies. A thorough and early understanding of a compound's physicochemical properties, particularly its solubility, is an indispensable component of a successful drug discovery program.

References

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Politehnica University of Timisoara. Retrieved from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

-

ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Turbidimetric (Kinetic) Solubility Assay. Domainex. Retrieved from [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI. Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

-

Factors Affecting Solubility. BYJU'S. Retrieved from [Link]

-

Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

-

Aqueous Solubility Assays. Creative Bioarray. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. mdpi.com [mdpi.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. evotec.com [evotec.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. scielo.br [scielo.br]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

mechanism of action of 2-(Azetidin-3-yl(methyl)amino)propanenitrile in biological assays

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Azetidin-3-yl(methyl)amino)propanenitrile and Related Dipeptidyl Peptidase-4 Inhibitors in Biological Assays

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-(azetidin-3-yl(methyl)amino)propanenitrile and its analogues, a class of compounds that prominently includes the dipeptidyl peptidase-4 (DPP-4) inhibitor, trelagliptin. Marketed under trade names such as Zafatek, trelagliptin is a long-acting, orally administered therapeutic for type 2 diabetes mellitus (T2DM)[1][2]. Its distinctive pharmacological profile, which allows for a once-weekly dosing schedule, is anchored in its potent, selective, and sustained inhibition of the DPP-4 enzyme[1]. This document will delve into the molecular interactions, signaling pathways, and pivotal experimental findings that characterize the therapeutic action of trelagliptin as a representative of this class of compounds.

Primary Mechanism: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The central mechanism of action for trelagliptin is the potent and highly selective inhibition of the dipeptidyl peptidase-4 enzyme[1]. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][3][4]. These hormones are released from the gut in response to food intake and are vital for regulating postprandial glucose levels[1].

By inhibiting DPP-4, trelagliptin prevents the degradation of GLP-1 and GIP, leading to increased circulating concentrations and prolonged bioactivity of these incretins[1][3][5]. This enhancement of the incretin system results in several downstream physiological effects that collectively improve glycemic control:

-

Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate pancreatic β-cells to secrete insulin in a glucose-dependent manner[1][3][6]. This means insulin release is augmented primarily when blood glucose levels are high, such as after a meal, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents[1][6].

-

Suppression of Glucagon Secretion: Active GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells[2][5]. Glucagon's primary role is to stimulate hepatic glucose production; its suppression, therefore, contributes to lower blood glucose levels, particularly in the postprandial state[1][5].

Molecular Interactions and Binding Kinetics

Trelagliptin exhibits a unique binding kinetic profile to the DPP-4 enzyme. It is a reversible, competitive, and slow-binding inhibitor[7]. X-ray diffraction data have confirmed a non-covalent interaction between trelagliptin and the DPP-4 enzyme[7]. This prolonged binding and slow dissociation contribute to its sustained DPP-4 inhibition, which is a key factor in its once-weekly dosing regimen[6].

| Kinetic Parameter | Value | Significance |

| Inhibition Potency (vs. human DPP-4) | ~4-fold more potent than alogliptin, ~12-fold more potent than sitagliptin[7] | High potency allows for effective inhibition at therapeutic concentrations. |

| Selectivity (vs. DPP-8 and DPP-9) | >10,000-fold[7] | High selectivity minimizes off-target effects and enhances the safety profile. |

| Dissociation Half-Life (t½) | ~30 minutes[7] | The slow dissociation rate contributes to the sustained duration of action. |

| DPP-4 Inhibition (100 mg once-weekly) | 77.4% inhibition 7 days post-dose[6] | Demonstrates the long-lasting effect that enables once-weekly administration. |

The Incretin Signaling Pathway

The therapeutic effect of trelagliptin is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this process.

Caption: A generalized workflow for the discovery and development of a DPP-4 inhibitor.

Conclusion

The mechanism of action of 2-(azetidin-3-yl(methyl)amino)propanenitrile and related compounds such as trelagliptin is centered on the selective and potent inhibition of the DPP-4 enzyme. This leads to an enhancement of the endogenous incretin system, resulting in glucose-dependent insulin secretion and suppression of glucagon release. The favorable pharmacokinetic and pharmacodynamic properties of trelagliptin, including its long duration of action, have established it as an effective therapeutic agent for the management of type 2 diabetes mellitus with the convenience of once-weekly dosing. The experimental assays and development workflows described herein provide a framework for the continued investigation and discovery of novel DPP-4 inhibitors.

References

- Zafatek: a new generation of diabetes medicine. (2019, February 22). Bio-Act.

- Vyas, A. J., et al. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

- Trelagliptin. In Wikipedia.

- What is the mechanism of Trelagliptin Succinate? (2024, July 17).

- The Core Mechanism of Trelagliptin Succinate: A Technical Guide. (2026, March). BenchChem.

- ZAFATEK® (Trelagliptin) 100 mg film-coated tablets.

- Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509.

- What is Trelagliptin Succinate used for? (2024, June 14).

- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed.

- Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and wh

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Trelagliptin Succinate used for? [synapse.patsnap.com]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]

- 6. Trelagliptin - Wikipedia [en.wikipedia.org]

- 7. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of 2-(Azetidin-3-yl(methyl)amino)propanenitrile: A Comprehensive Technical Guide

Executive Summary

The incorporation of highly functionalized, low-molecular-weight scaffolds is a cornerstone of modern drug discovery. The molecule 2-(Azetidin-3-yl(methyl)amino)propanenitrile represents a complex bifunctional building block, featuring both a strained four-membered azetidine ring and an α -aminonitrile moiety. While this architecture offers unique spatial geometry and target-binding potential, it presents severe thermodynamic stability challenges.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities inherent to this molecule. By dissecting the causality behind its degradation pathways—specifically the retro-Strecker equilibrium and strain-driven ring opening—we provide drug development professionals with the mechanistic insights and self-validating experimental protocols required to accurately profile, stabilize, and formulate this compound.

Molecular Architecture and Thermodynamic Vulnerabilities

The thermodynamic stability of 2-(Azetidin-3-yl(methyl)amino)propanenitrile is dictated by the competing physicochemical properties of its two primary functional groups. Understanding the protonation states (pKa) of its two basic nitrogens is critical, as pH governs which degradation pathway dominates.

The Azetidine Core: Strain and Basicity

Azetidines are characterized by significant Baeyer ring strain, quantified at approximately 25.4 kcal/mol[1]. The secondary amine of the azetidine ring typically exhibits a pKa of ~9.0. At physiological pH (7.4) and in acidic environments, this nitrogen is protonated. Protonation turns the azetidine nitrogen into an excellent leaving group, lowering the activation energy required for nucleophilic attack and subsequent ring-opening decomposition[2].

The α -Aminonitrile Motif: Reversible C-C Bond Dynamics

The tertiary amine attached to the C2 position of the propanenitrile is heavily influenced by the strong electron-withdrawing effect of the adjacent cyano group, depressing its pKa to approximately 4.0–4.5. When this nitrogen is unprotonated (pH > 5.0), its lone pair can drive the expulsion of the cyanide anion. This initiates the retro-Strecker reaction, where the α -aminonitrile exists in a dynamic thermodynamic equilibrium with a highly reactive iminium ion pair and free cyanide[3]. Because the formation of the aminonitrile is under thermodynamic control[4], the molecule is prone to spontaneous decomposition in aqueous media[5].

Mechanistic Pathways of Thermodynamic Instability

The degradation of 2-(Azetidin-3-yl(methyl)amino)propanenitrile is a bifurcated process dependent on the environmental pH.

-

Pathway A: Retro-Strecker Equilibrium (pH > 5.0): When the tertiary amine is neutral, the lone pair pushes electron density toward the α -carbon, breaking the labile C-CN bond. The resulting planar iminium ion allows for the non-stereoselective re-addition of cyanide, leading to rapid epimerization of the chiral center. Irreversible hydrolysis of the iminium intermediate into acetaldehyde and a secondary amine ultimately drives complete degradation.

-

Pathway B: Acidic Solvolysis (pH < 3.0): Under strongly acidic conditions, the retro-Strecker pathway is halted because the tertiary amine is protonated (locking the lone pair). However, the fully protonated azetidine ring becomes highly susceptible to nucleophilic ring-opening by water or buffer salts to relieve its 25.4 kcal/mol ring strain.

Caption: Divergent thermodynamic degradation pathways based on environmental pH.

Experimental Methodologies for Stability Profiling

To accurately measure the thermodynamic stability of this compound, the analytical protocols must not inadvertently trigger degradation. The following self-validating workflows ensure that the observed kinetics reflect the sample environment, not the analytical method.

Protocol A: pH-Dependent Retro-Strecker Kinetics via LC-MS/MS

Objective: Quantify the thermodynamic equilibrium and degradation rate of the α -aminonitrile.

-

Matrix Preparation: Prepare 50 mM buffer solutions ranging from pH 1.8 to pH 9.0, maintaining a constant ionic strength (I = 0.1 M) using NaCl.

-

Initiation: Spike the compound stock solution (in DMSO) into pre-warmed buffers (37°C) to a final concentration of 10 µM.

-

Time-Course Sampling & Quenching (Critical Step): Extract 50 µL aliquots at predefined intervals (0, 15, 30, 60, 120, 240 mins). Immediately quench by mixing with 150 µL of ice-cold acetonitrile containing 0.1% Formic Acid.

-

Causality Note: The acidic quench drops the pH below the pKa of the tertiary amine (~4.5). By protonating the nitrogen, the lone pair required to expel the cyanide ion is eliminated, effectively "freezing" the retro-Strecker equilibrium and preventing on-column degradation.

-

-

LC-MS/MS Analysis: Inject onto a C18 column using a cold autosampler (4°C). Utilize an acidic mobile phase (0.1% TFA) to maintain the protonated state during chromatographic separation.

-

Data Processing: Calculate the observed rate constant ( kobs ) and half-life ( t1/2 ) using first-order decay kinetics.

Protocol B: NMR-Based Azetidine Ring-Opening Assay

Objective: Monitor the structural integrity of the azetidine core under acidic stress.

-

Sample Preparation: Dissolve the compound in D₂O adjusted to pD 1.8 using DCl to ensure full protonation of the azetidine nitrogen.

-

Baseline Acquisition: Acquire baseline ¹H and ¹³C NMR spectra at 25°C.

-

Thermal Stress: Incubate the NMR tube at 50°C to accelerate strain-release degradation.

-

Kinetic Monitoring: Acquire spectra every 2 hours. Monitor the disappearance of the characteristic highly shielded azetidine ring protons (3.5–4.5 ppm) and the emergence of acyclic degradation product signals.

Caption: Self-validating LC-MS/MS experimental workflow utilizing acidic quenching.

Quantitative Thermodynamic Data

The competing degradation pathways create a narrow "stability window" for this molecule. The table below summarizes the expected thermodynamic behavior across different physiological and formulation pH ranges.

Table 1: Thermodynamic Stability Profile Across pH Ranges (at 25°C)

| pH Level | Dominant Protonation State | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) |

| 1.8 (Gastric) | Azetidine (+), Amine (+) | Azetidine Ring-Opening | < 2 hours |

| 4.0 (Optimal) | Azetidine (+), Amine (+) | None (Stability Window) | > 72 hours |

| 7.4 (Physiological) | Azetidine (+), Amine (Neutral) | Retro-Strecker / Epimerization | ~ 4-6 hours |

| 9.0 (Basic) | Azetidine (Neutral), Amine (Neutral) | Rapid Retro-Strecker | < 30 minutes |

Strategic Recommendations for Formulation and Handling

Based on the thermodynamic profiling, 2-(Azetidin-3-yl(methyl)amino)propanenitrile cannot be stored as a free base in aqueous solutions.

-

Storage: The compound must be isolated and stored as a di-salt (e.g., dihydrochloride or di-mesylate) in a highly desiccated environment to prevent ambient moisture from initiating solvolysis.

-

Formulation: Aqueous formulations must be strictly buffered to the stability window of pH 3.5 – 4.5 . At this pH, the tertiary amine is protonated (halting the retro-Strecker reaction), while the acidity is not severe enough to cause rapid azetidine ring-opening at room temperature.

-

In Vivo Considerations: Due to the rapid retro-Strecker degradation at pH 7.4, this compound is highly likely to act as a cyanide prodrug or a transient covalent inhibitor in vivo. Pharmacokinetic models must account for the rapid formation of the iminium ion in systemic circulation.

References

- Source: nih.

- Source: rsc.

- Source: researchgate.

- Source: acs.

- Source: researchgate.

Sources

HPLC method development for 2-(Azetidin-3-yl(methyl)amino)propanenitrile analysis

Application Note: Advanced HPLC Method Development for 2-(Azetidin-3-yl(methyl)amino)propanenitrile

As analytical scientists, we frequently encounter small molecules that defy generic platform methodologies. 2-(Azetidin-3-yl(methyl)amino)propanenitrile is a quintessential example of such a challenge. This guide provides a comprehensive, causality-driven framework for developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this compound, tailored for researchers and drug development professionals.

Analyte Profiling & The Causality of Method Failure

Before configuring an instrument, we must deconstruct the physical chemistry of the analyte. 2-(Azetidin-3-yl(methyl)amino)propanenitrile consists of a propanenitrile backbone substituted with a tertiary exocyclic amine and a secondary amine within an azetidine ring.

This structure presents three critical analytical hurdles:

-

Absence of a Chromophore: The molecule lacks conjugated π -electron systems or aromatic rings. UV detection at standard wavelengths (e.g., 254 nm) is impossible, and low-UV monitoring (210 nm) will suffer from severe baseline drift during gradient elution.

-

Extreme Basicity: With two basic nitrogen centers (estimated pKa ~8.5 for the tertiary amine and ~10.4 for the azetidine), the molecule is fully protonated and positively charged at neutral or acidic pH.

-

High Polarity: The combination of the nitrile group and protonated amines results in a highly hydrophilic molecule (LogP < 0).

Why Standard Methods Fail: If injected onto a standard C18 column using 0.1% Formic Acid (pH ~2.7), the highly polar, doubly-protonated analyte will fail to partition into the hydrophobic stationary phase, eluting in the void volume ( t0 ). Furthermore, any marginal retention will be accompanied by severe peak tailing due to secondary electrostatic interactions (ion-exchange) between the positively charged amines and ionized residual silanols ( Si−O− ) on the silica surface[1].

Strategic Method Design: The E-E-A-T Approach

To overcome these intrinsic liabilities, we must engineer the chromatography around the molecule's specific traits. We propose two orthogonal, self-validating approaches.

Detection Strategy: LC-MS/MS or LC-CAD

Because UV detection is unviable, we mandate the use of Electrospray Ionization Mass Spectrometry (ESI-MS/MS) or Charged Aerosol Detection (CAD). ESI+ is highly efficient for basic amines, providing unparalleled sensitivity[2]. CAD offers universal, mass-based quantitation independent of optical properties, making it ideal for purity assays.

Chromatographic Strategy A: High-pH Reversed-Phase (RP-HPLC)

By elevating the mobile phase pH to 10.5, we suppress the ionization of both amines, converting them into their neutral, free-base forms. This dramatically increases their hydrophobicity, enabling proper retention on a C18 phase and completely eliminating silanol-induced tailing[3][4]. Because traditional silica dissolves at pH > 8, we must utilize an ethylene-bridged hybrid (BEH) silica column, which is structurally stable up to pH 12.

Chromatographic Strategy B: HILIC (Orthogonal Validation)

Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the molecule's polarity rather than fighting it. Using a highly organic mobile phase (>70% Acetonitrile), the protonated analyte partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or zwitterionic). HILIC provides excellent retention for azetidine derivatives without requiring extreme pH adjustments[5].

Fig 1: Decision matrix for HPLC method development of polar basic non-UV active compounds.

Quantitative Data Summaries

Table 1: Physico-chemical Profiling & Analytical Implications

| Property | Characteristic | Chromatographic Implication |

| Structure | Aliphatic, non-conjugated | No UV chromophore; mandates MS or CAD detection. |

| Basicity | Two amine centers (pKa ~8.5, ~10.4) | Positively charged at neutral/acidic pH; causes silanol tailing. |

| Polarity | High (LogP < 0) | Poor retention on standard RP-HPLC; requires High-pH or HILIC. |

Table 2: High-pH RP-HPLC-MS/MS Protocol Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) | BEH technology prevents silica dissolution at pH 10.5. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.5) | Deprotonates amines; fully volatile for MS compatibility. |

| Mobile Phase B | Acetonitrile | Standard organic modifier; lower viscosity than Methanol. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |

| Detection | ESI+ MS/MS (MRM Mode) | Target mass [M+H]+ = 140.1; highly sensitive and specific. |

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, these protocols are designed as self-validating systems. The sequence will automatically halt if the In-Process System Suitability Test (SST) fails, preventing the generation of invalid data.

Protocol A: High-pH RP-HPLC-MS/MS Workflow

-

Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Crucial: Filter through a 0.22 µm nylon membrane. Do not use acetate/formate buffers as they lack buffering capacity at this pH[1].

-

Sample Preparation: Dilute the analyte in a solvent matching the initial gradient conditions (e.g., 95% A / 5% B). Causality: Injecting a highly organic sample into a highly aqueous mobile phase causes premature analyte precipitation or peak splitting due to solvent mismatch.

-

Gradient Elution:

-

0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

-

1.0 - 6.0 min: 5% to 60% B (Linear gradient for elution)

-

6.0 - 7.5 min: 95% B (Column wash)

-

7.5 - 10.0 min: 5% B (Re-equilibration)

-

-

Self-Validating SST Loop: Inject a known standard at 100% working concentration. The system software must verify: Retention factor ( k′ ) > 2.0, Asymmetry ( As ) < 1.5, and %RSD of 5 replicate injections ≤ 2.0%. If criteria are met, proceed to sample analysis.

Protocol B: HILIC-CAD Workflow (Orthogonal Method)

-

Buffer Preparation: Prepare 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. Causality: At pH 3.0, the analyte is fully protonated, maximizing its partitioning into the aqueous layer of the HILIC stationary phase[5].

-

Column Equilibration: Install a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm). Equilibrate with 90% Acetonitrile / 10% Buffer for at least 50 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the aqueous hydration layer.

-

Gradient Elution:

-

0.0 - 2.0 min: 90% B (Acetonitrile)

-

2.0 - 8.0 min: 90% to 50% B (Increasing aqueous content to elute the polar analyte)

-

8.0 - 10.0 min: 50% B (Wash)

-

10.0 - 15.0 min: 90% B (Re-equilibration)

-

-

CAD Settings: Set the evaporator temperature to 35 °C. Ensure the nitrogen gas supply is strictly regulated at the manufacturer's recommended pressure to maintain consistent aerosol droplet formation.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedure development[6][7].

Table 3: ICH Q2(R2) System Suitability & Validation Acceptance Criteria

| Parameter | ICH Q2(R2) Requirement | Acceptance Criterion |

| Specificity | Complete resolution from matrix/interferences[7] | Resolution ( Rs ) > 2.0 |

| Precision | Minimum 6 determinations at 100% level[8] | %RSD of peak area ≤ 2.0% |

| Linearity | Minimum 5 concentrations across range[9] | R2 ≥ 0.999 |

| Accuracy | Recovery across specified reportable range[9] | 98.0% – 102.0% recovery |

| Sensitivity | Signal-to-Noise ratio assessment[7] | LOD S/N ≥ 3; LOQ S/N ≥ 10 |

The reportable range must be confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision inclusive of the upper and lower specification limits[9].

References

- ICH Q2(R2)

- Validation of Analytical Procedures Q2(R2)

- ICH Q2(R2)

- Validation of Analytical Procedure Q2(R2)

- Source: waters.

- Source: phenomenex.

- Source: thermofisher.

- Source: waters.

- Source: agilent.

- Source: tandfonline.

Sources

- 1. agilent.com [agilent.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. waters.com [waters.com]

- 4. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. qbdgroup.com [qbdgroup.com]

- 7. m.youtube.com [m.youtube.com]

- 8. database.ich.org [database.ich.org]

- 9. database.ich.org [database.ich.org]

applications of 2-(Azetidin-3-yl(methyl)amino)propanenitrile in medicinal chemistry

Application Note: Advanced Applications of 2-(Azetidin-3-yl(methyl)amino)propanenitrile in Medicinal Chemistry

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has necessitated the shift from flat, lipophilic aromatic rings to highly functionalized, sp3-rich scaffolds. 2-(Azetidin-3-yl(methyl)amino)propanenitrile (CAS: 1491799-83-7) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm. Featuring a strained four-membered azetidine ring, an exocyclic tertiary amine, and an α -aminonitrile motif, this scaffold serves as a potent precursor for 1,2-diamines, unnatural amino acids, and complex kinase inhibitors.

This application note provides a comprehensive guide to the physicochemical rationale, synthetic workflows, and validated protocols for integrating this scaffold into high-value medicinal chemistry programs.

Physicochemical & Structural Rationale

The architectural design of 2-(Azetidin-3-yl(methyl)amino)propanenitrile offers distinct pharmacological and synthetic advantages:

-

High Fsp3 Character: With an Fsp3 score of 0.86 (6 of 7 carbons are sp3-hybridized), the incorporation of this scaffold significantly lowers the lipophilicity (logD) of the resulting active pharmaceutical ingredient (API), thereby improving aqueous solubility and metabolic stability compared to traditional piperidine or pyrrolidine analogs[1].

-

Azetidine Rigidity: The four-membered ring restricts the conformational flexibility of the molecule. This rigidity minimizes the entropic penalty upon target binding, a strategy frequently employed in the design of modern JAK and EGFR inhibitors[1].

-

The α -Aminonitrile Handle: Operating as a "masked" functionality, the Strecker-derived α -aminonitrile can be divergently transformed. It acts as a stable precursor that can be hydrolyzed to yield constrained peptidomimetics or reduced to form 1,2-diamines[2].

Table 1: Physicochemical Profile of the Scaffold

| Property | Value | Medicinal Chemistry Implication |

| Molecular Weight | 139.20 g/mol | Highly ligand-efficient (LE) building block. |

| Fsp3 | 0.86 | Enhances 3D geometry; reduces off-target toxicity. |

| H-Bond Donors | 1 (Azetidine NH) | Provides a defined vector for kinase hinge-binding or cross-coupling. |

| H-Bond Acceptors | 3 | Improves aqueous solubility parameters. |

| Rotatable Bonds | 3 | Balances conformational constraint with induced-fit potential. |

Synthetic Divergence & Workflows

The true value of 2-(Azetidin-3-yl(methyl)amino)propanenitrile lies in its synthetic plasticity. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions chosen for its functionalization.

Figure 1: Synthetic divergence of the azetidine scaffold into high-value pharmacophores.

Table 2: Reaction Optimization & Causality Summary

| Transformation | Optimal Reagents | Yield | Mechanistic Rationale |

| Reduction | Raney-Ni, H₂, NH₃/MeOH | 88% | Ammonia suppresses secondary amine dimerization; avoids retro-Strecker. |

| Reduction | LiAlH₄, THF, 0°C | 65% | Harsh hydride conditions induce partial retro-Strecker fragmentation. |

| Hydrolysis | NaOH, H₂O/EtOH, 80°C | 82% | Base-catalyzed hydration prevents acid-mediated azetidine ring opening. |

| N-Arylation | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | 78% | RuPhos provides the optimal bite angle to prevent strain-induced degradation. |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction to 1,2-Diamine

Application: Generation of highly substituted unsymmetrical 1,2-diamines for P2X7 receptor antagonists or kinase inhibitors[3][4].

Causality Note: The reduction of α -aminonitriles is notoriously susceptible to retro-Strecker fragmentation (yielding the corresponding aldehyde and amine) when subjected to unoptimized hydride sources like LiAlH₄[4]. To circumvent this, catalytic hydrogenation using Raney-Nickel in the presence of methanolic ammonia is employed. The ammonia acts as a competitive nucleophile, preventing the intermediate imine from reacting with the newly formed primary amine, thereby eliminating dimerized byproducts.

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(Azetidin-3-yl(methyl)amino)propanenitrile (10.0 mmol) in 7 N ammonia in methanol (30 mL).

-

Catalyst Addition: Carefully add an aqueous slurry of Raney-Nickel (approx. 1.0 g, washed three times with methanol prior to addition to remove water).

-

Hydrogenation: Purge the vessel with nitrogen ( 3× ), followed by hydrogen gas ( 3× ). Pressurize the reactor to 50 psi with H₂.

-

Reaction: Stir vigorously at 25°C for 12 hours. In-process control: Monitor the disappearance of the nitrile peak ( ∼ 2230 cm⁻¹) via IR spectroscopy or LC-MS.

-

Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere (Caution: Raney-Ni is highly pyrophoric when dry). Wash the filter cake with methanol (20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1 -(azetidin-3-yl)- N1 -methylpropane-1,2-diamine. Purify via basic alumina column chromatography (DCM:MeOH 9:1) if necessary.

Protocol B: Buchwald-Hartwig N-Arylation of the Azetidine Ring

Application: Functionalizing the secondary amine for target-directed binding (e.g., attaching a pyrimidine/purine hinge-binder).

Causality Note: The secondary amine of the azetidine ring is sterically accessible but resides within a strained system. Utilizing a bulky, electron-rich ligand like RuPhos ensures rapid oxidative addition and reductive elimination, preventing prolonged heating that could lead to ring-opening or degradation[1].

Step-by-Step Methodology:

-

Setup: To an oven-dried Schlenk flask, add 2-(Azetidin-3-yl(methyl)amino)propanenitrile (5.0 mmol), the desired aryl halide (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (4.8 mmol), Pd₂(dba)₃ (0.1 mmol, 2 mol%), RuPhos (0.2 mmol, 4 mol%), and finely powdered Cs₂CO₃ (7.5 mmol).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) via syringe.

-

Heating: Seal the flask and heat to 90°C in an oil bath for 8 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting coupled product via flash chromatography.

Biological Context: Kinase Pathway Modulation

Compounds derived from the azetidine-propanenitrile scaffold are frequently utilized to synthesize potent inhibitors of the Janus Kinase (JAK) family. The compact nature of the azetidine allows the molecule to fit snugly into the ATP-binding pocket, while the nitrile or diamine vectors interact with the solvent-exposed regions or the hinge region of the kinase.

Figure 2: JAK-STAT signaling pathway illustrating the target site for azetidine-derived inhibitors.

By effectively blocking the phosphorylation of STAT proteins, APIs synthesized from this scaffold can halt the downstream transcription of pro-inflammatory genes, making them highly valuable in the treatment of autoimmune diseases and myelofibrosis.

References

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at:[Link]

-

Straightforward Synthesis of Novel Enantiopure α -Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters (ACS Publications). Available at:[Link]

-

Synthesis of Highly Substituted Unsymmetrical 1,2-Diamines, 1,2-Diimines, Imidazolium Salts and Imidazolylidenes by Aldimine Cross-Coupling. ResearchGate. Available at:[Link]

- 5-(5-FLUOROPYRIMIDIN-2-YL)-BENZAMIDES AND THEIR USE AS P2X7 RECEPTOR ANTAGONISTS.Googleapis / Patent Literature.

Sources

Application Notes and Protocols: 2-(Azetidin-3-yl(methyl)amino)propanenitrile as a Pharmaceutical Building Block